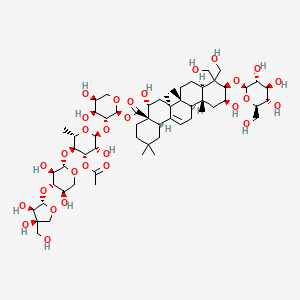
3''O-acetylplatycodin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’'O-acetylplatycodin D: is a natural product found in the roots of Platycodon grandiflorumIt belongs to the class of triterpenoid saponins, which are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3’'O-acetylplatycodin D involves the extraction of platycosides from Platycodi radix using macroporous resin column chromatography (CC) and high-speed counter-current chromatography (HSCCC). The process includes the use of ethyl acetate, n-butanol, and water as solvents .
Industrial Production Methods: Industrial production of 3’'O-acetylplatycodin D typically involves the extraction from the dried roots of Platycodon grandiflorum using methanol. The extract is then subjected to various chromatographic techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3’'O-acetylplatycodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like acetic anhydride (Ac₂O) and pyridine (C₅H₅N).
Major Products Formed: The major products formed from these reactions include various acetylated and hydroxylated derivatives of 3’'O-acetylplatycodin D .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’'O-acetylplatycodin D is used as a reference compound for the study of triterpenoid saponins and their derivatives .
Biology: Biologically, it exhibits significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines .
Medicine: In medicine, 3’'O-acetylplatycodin D is being explored for its potential therapeutic applications in treating inflammatory diseases and cancer .
Industry: Industrially, it is used in the formulation of herbal medicines and dietary supplements due to its beneficial health effects .
Mecanismo De Acción
3’'O-acetylplatycodin D exerts its effects by inhibiting the phosphorylation of Akt, leading to the suppression of mTOR and NF-κB signaling pathways. This results in the induction of apoptosis in cancer cells and the inhibition of their proliferation .
Comparación Con Compuestos Similares
Platycodin D: Another triterpenoid saponin found in with similar biological activities.
Polygalacin D: A related compound with comparable anti-cancer properties.
Uniqueness: 3’‘O-acetylplatycodin D is unique due to its specific acetylation at the 3’’ position, which enhances its biological activity compared to other similar compounds .
Propiedades
Número CAS |
66779-35-9 |
|---|---|
Fórmula molecular |
C59H94O29 |
Peso molecular |
1267.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H94O29/c1-24-41(84-47-39(73)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)43(82-25(2)64)40(74)49(81-24)86-44-35(69)29(66)18-79-50(44)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 |
Clave InChI |
SDKXNUPDGQJUHA-ACRKBEDHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















